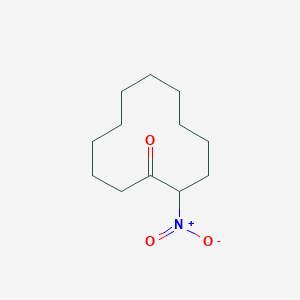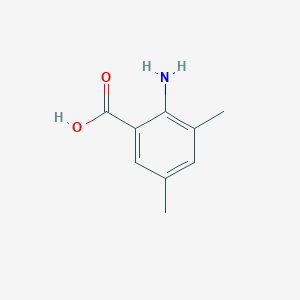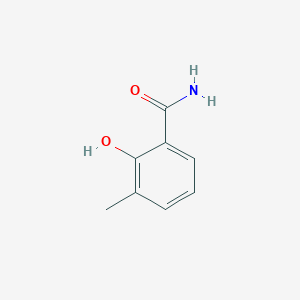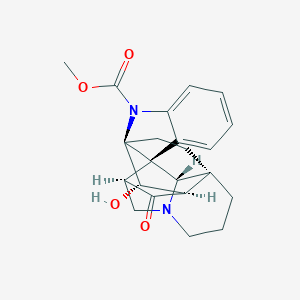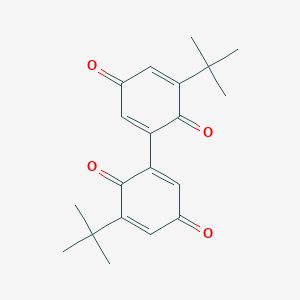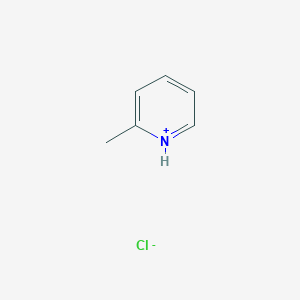
2-Methylpyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyridinium chloride is a quaternary ammonium salt with the chemical formula C6H8ClN. It is the N-methylated derivative of pyridine and is classified as a pyridinium salt. This compound is known for its ionic nature and is often used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylpyridinium chloride can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+\text{CH}_3\text{OSO}_3- ] This reaction involves the methylation of pyridine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow setups. These setups allow for the efficient and selective methylation of pyridine, producing the desired compound in high yields with minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products:
Oxidation: N-oxides of 2-Methylpyridinium.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Applications De Recherche Scientifique
2-Methylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters, amides, and other derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for drug delivery systems, especially for crossing the blood-brain barrier.
Industry: It is used in the production of polymers, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpyridinium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it facilitates the transport of active compounds across biological membranes by forming ion pairs or complexes .
Comparaison Avec Des Composés Similaires
- 1-Methylpyridinium chloride
- 3-Methylpyridinium chloride
- 4-Methylpyridinium chloride
Comparison: 2-Methylpyridinium chloride is unique due to its position of the methyl group on the pyridine ring, which influences its reactivity and applications. Compared to other methylpyridinium salts, it exhibits distinct chemical behavior and biological activities, making it valuable in specific research and industrial contexts .
Propriétés
Numéro CAS |
14401-91-3 |
|---|---|
Formule moléculaire |
C6H8ClN |
Poids moléculaire |
129.59 g/mol |
Nom IUPAC |
2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H7N.ClH/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H |
Clé InChI |
OMSBSIXAZZRIRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=[NH+]1.[Cl-] |
SMILES canonique |
CC1=CC=CC=N1.Cl |
| 14401-91-3 | |
Synonymes |
2-methylpyridinium chloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







